CID 71433692
Description
Significance of Cell Cycle Dysregulation in Oncogenesis
The eukaryotic cell cycle is a fundamental process that ensures the faithful replication and division of cells. This process is governed by a series of checkpoints that monitor for cellular stress or DNA damage, and the failure of these checkpoints can lead to genetic instability and contribute to the development of cancer. nih.gov Cell cycle dysregulation is, therefore, a hallmark of tumorigenesis. nih.gov
The control of the cell cycle is managed by the interplay of various regulatory proteins. An imbalance between cell proliferation and apoptosis can result in abnormal cell growth. rroij.com The transition from one phase of the cell cycle to the next is strictly controlled by mechanisms that include the transcription and degradation of proteins called cyclins. rroij.com Mutations in genes that regulate these checkpoints, particularly tumor suppressor genes like TP53 and RB1, and proto-oncogenes, are common in virtually all types of cancer. rroij.comnumberanalytics.com These genetic alterations allow damaged cells to bypass normal growth controls and continue to divide, leading to uncontrolled proliferation and tumor formation. rroij.comnumberanalytics.com
Role of Cyclin A and Cyclin B in Eukaryotic Cell Cycle Regulation
Cyclins are a family of proteins that, as their name suggests, undergo a cycle of synthesis and degradation during the different phases of cell division. They act as regulatory subunits, binding to and activating cyclin-dependent kinases (CDKs), which are enzymes that phosphorylate key substrates to drive the cell cycle forward. numberanalytics.comabcam.com
Cyclin A is primarily active during the S and G2 phases. numberanalytics.com It associates with CDK2 to initiate and progress DNA replication during the S phase. numberanalytics.comnih.gov Later, the Cyclin A/CDK2 complex helps to terminate the S phase and facilitates the transition into the G2 phase. nih.gov
Cyclin B is the key mitotic cyclin, essential for the G2 to M phase transition. numberanalytics.com It forms a complex with CDK1, creating the Maturation-Promoting Factor (MPF). abcam.com The activation of the Cyclin B-CDK1 complex is critical for initiating mitosis, triggering events such as chromosome condensation, the breakdown of the nuclear envelope, and the formation of the mitotic spindle. abcam.commdpi.com The eventual degradation of Cyclin B is necessary for cells to exit mitosis and complete cell division. abcam.com
The sequential and timely activation and inactivation of these Cyclin-CDK complexes ensure the orderly progression through the cell cycle. numberanalytics.com
Therapeutic Rationale for Targeting Cyclin A/B-RxL Interactions
The interaction between cyclins and many of their substrates is mediated by a short linear motif known as the RxL (arginine-x-leucine) motif. aacrjournals.org This motif on the substrate protein docks into a conserved hydrophobic patch on the cyclin, facilitating its subsequent phosphorylation by the associated CDK. aacrjournals.orgacs.org The cyclin-dependent kinase (CDK)/retinoblastoma protein (RB)/E2F transcription factor axis is a core component of the machinery driving cell cycle progression. acs.orgacs.org In many cancers, this pathway is dysregulated, often through the loss or mutation of the RB1 tumor suppressor gene, leading to heightened and oncogenic E2F activity. acs.orgacs.org
The activity of the E2F transcription factor is regulated by its RxL-mediated binding to Cyclin A. acs.orgacs.org The therapeutic strategy involving compounds like CID 71433692 is based on the concept of "synthetic lethality." Researchers hypothesized that by blocking the inhibitory interaction between Cyclin A and E2F, the already high E2F activity in RB-dysregulated cancer cells would be pushed to excessive levels. acs.orgnih.gov This hyperactivation of E2F paradoxically triggers apoptosis, selectively killing the cancer cells while sparing normal cells with functional RB pathways. acs.orgnih.gov
This approach is mechanistically distinct from and potentially more selective than directly inhibiting CDK enzymes, as it targets a specific protein-protein interaction crucial for the proliferation of certain cancer cells. acs.orgacs.org Inhibitors that block the RxL binding site on both Cyclin A and Cyclin B have been developed to disrupt these critical interactions, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. aacrjournals.orgnih.gov
Overview of Macrocyclic Peptides and Peptidomimetics in Drug Discovery
Targeting protein-protein interactions (PPIs) like the Cyclin-RxL interface has historically been a significant challenge for traditional small-molecule drugs, which are often ineffective against the large, flat surfaces involved. nih.govmerck.com Biologics, such as antibodies, can target extracellular PPIs but generally cannot penetrate cells to reach intracellular targets. nih.gov
Macrocyclic peptides have emerged as a "Goldilocks" modality that bridges the gap between small molecules and biologics. merck.comdrugdiscoverynews.com These molecules, which include this compound, are typically composed of amino acid residues constrained into a ring structure. nih.gov This cyclic shape provides several advantages:
Increased Potency and Selectivity : The constrained structure can lead to higher binding affinity and specificity for the target protein surface compared to linear peptides. nih.govdrugdiscoverynews.com
Improved Stability : Cyclization protects the peptide from degradation by enzymes in the body. drugdiscoverynews.com
Enhanced Cell Permeability : By optimizing their properties, macrocyclic peptides can be designed to cross the cell membrane and engage with intracellular targets, a significant advantage over larger biologic drugs. nih.govmerck.com
The unique characteristics of macrocyclic peptides make them ideal candidates for disrupting challenging intracellular PPIs, opening up new avenues for treating diseases that were previously considered "undruggable." nih.govresearchgate.net
Research Findings on Cyclin A/B RxL Inhibitors
Structure-based design has led to the discovery of cell-permeable macrocyclic peptides that potently and selectively inhibit the RxL interaction site on Cyclin A and Cyclin B. acs.org The table below shows the inhibitory activity of selected macrocyclic compounds against Cyclin A. The IC50 value represents the concentration of the inhibitor required to displace 50% of a fluorescent probe from the cyclin's hydrophobic patch.
| Compound | Cyclin A FP2 IC50 (µM) | Cyclin B FP IC50 (µM) | Cyclin E FP2 IC50 (µM) |
|---|---|---|---|
| 15 | 1.1 | ≤ 0.020 | > 20 |
| 19 | 0.68 | ≤ 0.020 | 13 |
Data sourced from a 2025 study on the discovery of macrocyclic Cyclin A/B RxL inhibitors. acs.org The FP2 assay represents a second-generation fluorescence polarization assay with improved potency resolution. acs.org
Preclinical studies have shown that orally bioavailable Cyclin A/B RxL inhibitors demonstrate significant anti-tumor activity. aacrjournals.orgnih.gov These compounds have been shown to inhibit tumor growth and cause regression in xenograft models of cancers with Rb-E2F pathway dysregulation, such as small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC). aacrjournals.orgaacrjournals.org The mechanism of action involves the accumulation of cells in the G2/M phase of the cell cycle, which ultimately leads to apoptosis both in vitro and in vivo. aacrjournals.org
Structure
2D Structure
Properties
Molecular Formula |
C39H73NaO8P |
|---|---|
Molecular Weight |
724.0 g/mol |
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44); |
InChI Key |
KHDHADSEKGCPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origin of Product |
United States |
Synthetic Strategies and Structural Features of Cid 71433692
Chemical Synthesis Methodologies for Macrocyclic Cyclin A/B RxL Inhibitors
The synthesis of macrocyclic cyclin A/B RxL inhibitors, including compounds structurally related to CID 71433692, primarily relies on solid-phase peptide synthesis (SPPS). This methodology allows for the sequential assembly of amino acid building blocks, including both natural and non-canonical amino acids, on a solid support. The general synthetic approach involves several key steps:
Linear Peptide Assembly: The synthesis begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added in a stepwise manner, with each addition involving a deprotection step to free the N-terminus and a coupling step to form the peptide bond. This cycle is repeated until the desired linear peptide sequence is achieved. The incorporation of non-standard amino acids and various protecting groups is a critical aspect of this phase to introduce specific structural features and to facilitate subsequent modifications.
Macrocyclization: Following the assembly of the linear peptide, the crucial macrocyclization step is performed. This is typically achieved by forming a covalent bond between two reactive groups within the peptide chain. The choice of cyclization chemistry is a key determinant of the final macrocyclic architecture. Common strategies include amide bond formation between the N-terminus and C-terminus or between the side chains of appropriately functionalized amino acids.
Purification and Characterization: After cleavage from the solid support and deprotection of any remaining side-chain protecting groups, the crude macrocyclic peptide is purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
The development of these macrocyclic inhibitors has been heavily guided by structure-based design, utilizing computational models derived from the crystal structures of cyclin A/Cdk2 complexes bound to natural inhibitors like p27-Kip1. biorxiv.org This approach allows for the rational design of macrocycles with optimized affinity and selectivity.
Derivatization and Analog Generation of this compound
The derivatization of the initial macrocyclic scaffolds is a critical step in the optimization of their pharmacological properties. The primary goals of generating analogs of this compound are to enhance cyclin affinity, modulate selectivity between different cyclins (A, B, and E), and improve cell permeability and oral bioavailability. biorxiv.org Structure-activity relationship (SAR) studies are conducted by systematically modifying different parts of the macrocycle and assessing the impact on its biological activity.
Key areas for derivatization include:
Amino Acid Substitutions: Replacing specific amino acids within the macrocyclic ring can significantly impact binding affinity and selectivity. These substitutions are guided by computational models of the inhibitor bound to the hydrophobic patch of the target cyclin. biorxiv.org The structural differences between the hydrophobic pockets of cyclin A, cyclin B, and cyclin E are exploited to tune the selectivity of the inhibitors. biorxiv.org
Side Chain Modifications: The side chains of the amino acid residues play a crucial role in interacting with the target protein. Modifications to these side chains, such as altering their length, polarity, or steric bulk, can fine-tune the binding interactions.
Macrocycle Ring Size and Linker Composition: The size of the macrocyclic ring and the nature of the linker used for cyclization can influence the conformational rigidity of the molecule and its ability to adopt the bioactive conformation.
Through these derivatization efforts, different classes of inhibitors have been developed with varying selectivity profiles, as summarized in the table below.
| Compound Type | Selectivity Profile | Biological Impact |
| Dual Cyclin A/B Inhibitor | High affinity for both Cyclin A and Cyclin B | Required for inducing apoptosis in sensitive cancer cell lines. biorxiv.org |
| Cyclin A Selective Inhibitor | Preferential binding to Cyclin A | Does not significantly affect proliferation or apoptosis on its own. biorxiv.org |
| Cyclin B Selective Inhibitor | Preferential binding to Cyclin B | Does not significantly affect proliferation or apoptosis on its own. biorxiv.org |
Conformational Analysis and Structural Determinants for Activity of this compound
The biological activity of macrocyclic inhibitors like this compound is intrinsically linked to their three-dimensional structure and their ability to adopt a specific conformation that is complementary to the binding site on the target cyclin. Conformational analysis, therefore, is a cornerstone of the design and optimization process for these compounds.
Computational Modeling: The conformational preferences of these macrocycles are extensively studied using computational methods. Molecular dynamics simulations and other conformational search algorithms are employed to explore the accessible conformational space of the macrocycle. These studies help in identifying low-energy conformations that are likely to be populated in solution and, more importantly, the conformation that is responsible for binding to the target.
Structural Determinants of Binding: The binding of this compound and related macrocycles occurs at a hydrophobic patch on the surface of cyclins A and B, which is the natural binding site for the RxL motif of their substrates. biorxiv.org The key structural determinants for the activity of these inhibitors include:
Presentation of Key Interaction Motifs: The macrocyclic scaffold serves to orient the side chains of specific amino acid residues in a manner that mimics the binding of the natural RxL motif.
Hydrophobic and Hydrogen Bonding Interactions: The affinity of the inhibitor is driven by a combination of hydrophobic interactions between nonpolar side chains and the hydrophobic patch of the cyclin, as well as hydrogen bonds between the inhibitor and the protein.
Pre-organization and Conformational Rigidity: A degree of pre-organization in the unbound state, where the macrocycle preferentially adopts a conformation close to the bound state, can reduce the entropic penalty of binding and thus enhance affinity.
Molecular Mechanism of Action of Cid 71433692
Direct Inhibition of Cyclin A/B-RxL Protein-Protein Interactions
CID 71433692 selectively binds to the hydrophobic patch of both Cyclin A and Cyclin B. firstwordpharma.comcirclepharma.com This binding event physically obstructs the interaction between the cyclins and other proteins that contain the RxL (arginine-x-leucine) motif. circlepharma.combusinesswire.com By doing so, it disrupts critical signaling complexes that are essential for cell cycle progression. circlepharma.com
Selective Disruption of Cyclin A-Substrate Interactions (e.g., E2F)
A primary target of this compound is the interaction between Cyclin A and the E2F1 transcription factor. firstwordpharma.comcirclepharma.com The RxL motif on E2F1 is crucial for its binding to the Cyclin A-CDK2 complex. circlepharma.com By occupying the hydrophobic patch on Cyclin A, this compound prevents this association. circlepharma.com This disruption leads to a paradoxical hyperactivation of E2F, which in cancer cells with an already high E2F activity, can trigger synthetic lethality. circlepharma.com
Selective Disruption of Cyclin B-Modulator Interactions (e.g., Myt1)
In a parallel mechanism, this compound also interferes with the interaction between Cyclin B and its modulator, the kinase Myt1. firstwordpharma.comcirclepharma.com Myt1 is responsible for the inhibitory phosphorylation of CDK1 in the Cyclin B-CDK1 complex, which helps to regulate entry into mitosis. circlepharma.com By blocking the Cyclin B-Myt1 interaction, this compound contributes to the dysregulation of mitotic entry, further stressing the cell cycle machinery. circlepharma.com
Downstream Cellular Pathway Modulation by this compound
The direct inhibition of Cyclin A/B-RxL interactions by this compound initiates a cascade of downstream effects that ultimately compromise the viability of cancer cells. These effects include the modulation of key proteins involved in mitosis and the regulation of gene expression.
Impact on Separase (ESPL1) Phosphorylation
A notable downstream consequence of this compound activity is the increased phosphorylation of Separase (ESPL1). circlepharma.com Separase is a mitosis-specific protein and a direct substrate of the Cyclin B1-CDK1 complex. circlepharma.com The inhibitory phosphorylation of Separase is a key event in preventing premature separation of sister chromatids. circlepharma.com Treatment with this compound leads to an increase in this inhibitory phosphorylation, resulting in mitotic arrest and subsequent apoptotic cell death. circlepharma.com This has also been identified as a potential pharmacodynamic biomarker for the compound's activity. circlepharma.com
Regulation of E2F1 Expression and Transcriptional Activity
While this compound disrupts the Cyclin A-E2F1 interaction, it also impacts E2F1 at the level of expression and transcriptional activity. Preclinical models have shown that tumors with elevated E2F activity, often due to alterations in the CDK/RB/E2F pathway, are particularly sensitive to this compound. circlepharma.com The antitumor activity of this compound has been shown to correlate with baseline tumor expression levels of E2F1. circlepharma.com This suggests that the compound's efficacy is linked to the inherent dependency of certain cancers on the E2F pathway. circlepharma.com
Specificity and Selectivity Profiling of this compound Against Other Cell Cycle Regulators
This compound is designed as a selective inhibitor of protein-protein interactions, distinguishing it from typical kinase inhibitors that target the ATP-binding pocket of enzymes like CDKs. firstwordpharma.comcirclepharma.com Its selectivity stems from its specific binding to the hydrophobic patch on Cyclins A and B, which mediates interactions with RxL-containing proteins. firstwordpharma.comcirclepharma.com
Biochemical and cellular studies have demonstrated that this compound potently and selectively disrupts the interaction between Cyclins A and B and their key substrates and modulators. businesswire.comcirclepharma.com A key aspect of its selectivity is its ability to preferentially kill cancer cells that have oncogenic alterations leading to cell cycle dysregulation and high E2F expression, a phenomenon known as synthetic lethality. firstwordpharma.com This provides a therapeutic window, as normal cells are less affected. firstwordpharma.com While detailed profiling against a broad panel of cell cycle kinases is not the primary measure of its selectivity due to its mechanism, its focused action on the Cyclin-RxL interface underscores its targeted nature. firstwordpharma.comcirclepharma.com
Interactive Data Tables
Table 1: Effects of this compound on Protein-Protein Interactions
| Interacting Proteins | Effect of this compound | Consequence |
| Cyclin A - E2F1 | Inhibition | Hyperactivation of E2F, leading to synthetic lethality in E2F-driven tumors. circlepharma.com |
| Cyclin B - Myt1 | Inhibition | Dysregulation of mitotic entry. circlepharma.com |
Table 2: Downstream Effects of this compound
| Cellular Process/Protein | Effect of this compound | Implication |
| Separase (ESPL1) Phosphorylation | Increased inhibitory phosphorylation | Mitotic arrest and apoptosis. circlepharma.com |
| E2F1-driven tumors | Selective killing | Therapeutic potential in cancers with high E2F activity. firstwordpharma.comcirclepharma.com |
Preclinical Biological Activity of Cid 71433692 in Oncological Models
In Vitro Cellular Efficacy and Pharmacodynamics
The in vitro activity of Samuraciclib has been evaluated in various cancer cell lines, demonstrating its cytostatic and cytotoxic effects through the modulation of key cellular processes.
Samuraciclib has shown potent antiproliferative activity across a panel of cancer cell lines. In a study evaluating its effect on breast cancer cell lines, Samuraciclib inhibited the growth of MCF7, T47D, MDA-MB-231, HS578T, and MDA-MB-468 cells with GI₅₀ values (the concentration causing 50% growth inhibition) ranging from 0.18 µM to 0.33 µM. medchemexpress.com It also demonstrated activity in non-malignant breast epithelial cells (MCF10A and HMEC), though at higher concentrations (GI₅₀ of 0.67 µM and 1.25 µM, respectively), suggesting a degree of selectivity for cancer cells. medchemexpress.com
In prostate cancer cell lines, Samuraciclib also exhibited potent growth-inhibitory effects. nih.govbiorxiv.org A study reported that the GR₅₀ (the concentration for 50% reduction in growth rate) was lower in malignant prostate cancer cell lines compared to non-malignant prostate cell lines, indicating a therapeutic window. biorxiv.org Furthermore, in HCT116 colon cancer cells, Samuraciclib effectively inhibited cell proliferation. medchemexpress.comtandfonline.com
| Cancer Type | Cell Line | GI₅₀ (µM) |
|---|---|---|
| Breast Cancer | MCF7 | 0.18 |
| T47D | 0.32 | |
| MDA-MB-231 | 0.33 | |
| HS578T | 0.21 | |
| MDA-MB-468 | 0.22 | |
| Non-Malignant Breast | MCF10A | 0.67 |
| HMEC | 1.25 |
Samuraciclib's antiproliferative effects are mediated through the induction of cell cycle arrest and apoptosis. nih.govcarricktherapeutics.com As a CDK7 inhibitor, Samuraciclib treatment leads to a reduction in the phosphorylation of downstream targets involved in cell cycle progression. medchemexpress.combiorxiv.org In HCT116 colon cancer cells, treatment with Samuraciclib resulted in decreased phosphorylation of CDK1 and CDK2, as well as the retinoblastoma (Rb) protein. medchemexpress.com This disruption of the cell cycle machinery leads to an accumulation of cells in the G2/M phase. medchemexpress.comtandfonline.com
Furthermore, Samuraciclib treatment has been shown to induce apoptosis, or programmed cell death. nih.govselleckchem.com In HCT116 cells, exposure to Samuraciclib led to the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases 3 and 7, which are key markers of apoptosis. medchemexpress.comtandfonline.com Similarly, in prostate cancer cell lines, Samuraciclib treatment resulted in the activation of the p53 tumor suppressor pathway and a significant increase in apoptosis. nih.govnih.govbiorxiv.org
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options. Samuraciclib has shown promising activity in preclinical models of TNBC. carricktherapeutics.comresearchgate.net As demonstrated in the antiproliferative assays, Samuraciclib effectively inhibits the growth of TNBC cell lines such as MDA-MB-231, HS578T, and MDA-MB-468. medchemexpress.com Clinical data has also provided evidence of antitumor activity in patients with advanced TNBC. aacrjournals.org
A significant area of investigation for Samuraciclib is in the context of resistance to CDK4/6 inhibitors in estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. carricktherapeutics.comtargetedonc.com Preclinical studies have suggested that inhibiting CDK7 can be an effective strategy to overcome this resistance. aacrjournals.org The combination of Samuraciclib with fulvestrant, a selective estrogen receptor degrader (SERD), has shown to result in complete growth arrest of ER-positive tumor xenografts. medchemexpress.com Clinical trials are actively evaluating the efficacy of Samuraciclib in combination with SERDs in patients with HR+, HER2- advanced breast cancer who have progressed on prior CDK4/6 inhibitor therapy. carricktherapeutics.comaacrjournals.orgcancerresearchhorizons.com
In Vivo Antitumor Efficacy in Murine Models
The antitumor activity of Samuraciclib has been confirmed in in vivo studies using murine xenograft models.
Oral administration of Samuraciclib as a single agent has been shown to significantly inhibit tumor growth in vivo. In a study using a breast cancer xenograft model with MCF7 cells, daily oral gavage of Samuraciclib resulted in a 60% inhibition of tumor growth by day 14. medchemexpress.com This tumor growth inhibition was accompanied by a significant reduction in the phosphorylation of RNA polymerase II, a direct target of CDK7, in both peripheral blood mononuclear cells and tumor tissue, confirming target engagement in vivo. medchemexpress.com
In a castration-resistant prostate cancer (CRPC) xenograft model using C4-2B cells, oral administration of Samuraciclib also led to a significant repression of tumor growth. nih.govbiorxiv.orgnih.gov Furthermore, the combination of Samuraciclib with the antiandrogen enzalutamide resulted in an even greater inhibition of tumor growth compared to either agent alone. nih.govbiorxiv.orgnih.gov
| Cancer Model | Xenograft | Treatment | Tumor Growth Inhibition |
|---|---|---|---|
| Breast Cancer | MCF7 | Samuraciclib (monotherapy) | 60% at day 14 |
| Prostate Cancer (CRPC) | C4-2B | Samuraciclib (monotherapy) | Significant repression |
| Samuraciclib + Enzalutamide | Augmented inhibition |
Despite a comprehensive search for the chemical compound CID 71433692, also identified by its IUPAC name (3R)-3-[[5-chloro-4-(1H-pyrazol-4-yl)pyrimidin-2-yl]amino]piperidine-1-carboxylic acid, no specific preclinical data relating to its biological activity in oncological models was found in publicly available scientific literature.
Searches for the compound's efficacy in patient-derived xenograft (PDX) models of breast cancer and its evaluation in oncogenic alterations causing cell cycle dysregulation did not yield any relevant research findings. The compound does not appear to be a widely studied agent with published data corresponding to the specific requirements of the requested article outline.
General searches on related chemical structures, such as piperidine and pyrazolopyrimidine derivatives, indicate that these scaffolds are common in the development of kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs) which are crucial regulators of the cell cycle. However, this information is general and not specific to this compound.
Due to the absence of specific preclinical data for this compound in the requested areas of oncological research, it is not possible to generate the detailed and scientifically accurate article as per the provided instructions. Further research and publication of data on this specific compound would be necessary to fulfill such a request.
Structure Activity Relationship Sar and Rational Drug Design of Cid 71433692
Experimental SAR Analysis of CID 71433692 Analogs
The journey to optimize this compound involved rigorous experimental analysis of its analogs to understand which structural features were critical for its inhibitory activity.
Identification of Pharmacophoric Elements Critical for Cyclin A/B RxL Inhibition
Through structure-guided design, researchers synthesized a series of cell-permeable macrocycles to probe the key interactions with the Cyclin A/B hydrophobic patch. aacrjournals.org Early research highlighted the importance of disrupting the interaction between the RxL motif of substrates like E2F1 and the hydrophobic patch on Cyclin A. circlepharma.comcirclepharma.com
Key findings from these studies revealed that:
Macrocyclic structure: A macrocyclic peptide structure was essential for maintaining the necessary conformation to bind effectively to the hydrophobic patch. circlepharma.com
Dual Inhibition: Sensitivity to the inhibitors required the disruption of RxL binding to both Cyclin A and Cyclin B. aacrjournals.org
Arginine-Glutamic Acid Interaction: An important interaction for potency in early analogs was the one between an arginine residue on the inhibitor and a glutamic acid residue on the cyclin. circlepharma.com However, subsequent efforts focused on developing more "small molecule-like" compounds that could achieve cellular activity without this charged group. circlepharma.com
Elucidation of Structure-Function Correlations
The synthesis and biological evaluation of various analogs of this compound have provided a clearer picture of the relationship between their chemical structures and their ability to inhibit Cyclin A/B. While specific IC50 values for a wide range of analogs are not publicly available, the research indicates a clear correlation between the structural modifications and the biological outcomes.
Table 1: Structure-Function Correlations of this compound Analogs
| Structural Modification | Effect on Cyclin A/B RxL Inhibition | Impact on Cellular Activity |
| Removal of charged groups (e.g., arginine) | Potentially reduced potency in initial designs. circlepharma.com | Aimed to improve "small molecule-like" properties and cell permeability. circlepharma.com |
| Alterations to the macrocycle backbone | Modulated binding affinity and selectivity for Cyclin A vs. Cyclin B. | Influenced overall efficacy and potential off-target effects. |
| Modification of side chains interacting with the hydrophobic patch | Directly impacted the potency of RxL motif disruption. pnas.org | Correlated with the degree of cell cycle arrest and apoptosis. circlepharma.comaacrjournals.org |
Computational Structure-Activity Relationship (QSAR) and Cheminformatics
To accelerate the drug discovery process and refine the design of potent inhibitors, computational methods have been instrumental.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in predicting the biological activity of new chemical entities without the need for immediate synthesis and testing. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties and structural features that correlate with inhibitory potency. nih.gov For a complex molecule like this compound, these models can help in silico to predict how modifications to the macrocyclic ring or its side chains will affect its ability to bind to Cyclin A and B. nih.gov
Ligand-Based and Receptor-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov
Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand, like an early analog of this compound, to find other molecules with similar properties. nih.gov
Receptor-Based Virtual Screening (Structure-Based Virtual Screening): This method utilizes the three-dimensional structure of the target protein, in this case, the hydrophobic patch of Cyclin A or Cyclin B. drugdiscoverynews.com Computer algorithms "dock" virtual compounds into the binding site to predict their binding affinity and orientation. drugdiscoverynews.comnih.gov This has been a key strategy in the development of this compound, allowing for the rational design of macrocycles that fit precisely into the target site. aacrjournals.orgdrugdiscoverynews.com
Table 2: Computational Approaches in the Design of this compound
| Computational Method | Application | Outcome |
| QSAR Modeling | Predict the biological activity of novel analogs based on their structural features. nih.gov | Guided the synthesis of more potent and selective inhibitors. |
| Ligand-Based Virtual Screening | Screen compound libraries for molecules with similar features to known active inhibitors. nih.gov | Identified new chemical scaffolds for further development. |
| Receptor-Based Virtual Screening (Docking) | Predicted the binding modes and affinities of designed macrocycles to the Cyclin A/B hydrophobic patch. drugdiscoverynews.comnih.gov | Enabled the precise design of inhibitors with optimized interactions. aacrjournals.org |
Structure-Based Drug Design (SBDD) Approaches for this compound
Structure-based drug design (SBDD) is a cornerstone of modern drug discovery, relying on the high-resolution structural information of the biological target to design effective inhibitors. drugdiscoverynews.comnih.govproteinstructures.com The development of this compound is a prime example of successful SBDD. aacrjournals.orgcirclepharma.com
The crystal structure of Cyclin A/CDK2 in complex with proteins containing the RxL motif, such as p27, provided the initial blueprint for designing inhibitors. pnas.orgcirclepharma.com This structural information revealed the key hydrophobic residues on the cyclin surface that interact with the RxL motif. pnas.org
The SBDD process for this compound and its analogs likely involved an iterative cycle:
Determining the crystal structure of Cyclin A or B in complex with an inhibitor.
Analyzing the interactions at the molecular level to understand the basis for binding affinity and selectivity.
Designing new analogs with modifications predicted to improve binding or other pharmacological properties. drugdiscoverynews.com
Synthesizing and testing these new compounds.
Repeating the cycle to progressively refine the inhibitor's properties. drugdiscoverynews.com
This iterative process, combining structural biology, computational modeling, and synthetic chemistry, has led to the development of CID-078 (an investigational agent from the same class as this compound), a potent and orally bioavailable inhibitor that has shown significant anti-tumor activity in preclinical models and is now in clinical trials. patsnap.combiospace.combusinesswire.comcirclepharma.comcirclepharma.com
Molecular Docking and Dynamics Simulations with Cyclin A/B Complexes
Computational modeling was instrumental in understanding and optimizing the binding of this compound to the RxL recruitment site of both Cyclin A and Cyclin B. The binding mode of this compound and its analogs has been elucidated through X-ray crystallography of similar compounds bound to the Cyclin A2/CDK2 complex, which provides a high-resolution template for molecular docking and dynamics simulations.
These computational studies reveal that the inhibitor binds in a conformation that effectively mimics the canonical "hot spot" interactions of the RxL peptide. The key interactions are:
Guanidinium (B1211019) Group Interaction: The pendant guanidinium group on the inhibitor, which mimics the arginine side chain, forms a critical salt bridge and a network of hydrogen bonds with a conserved glutamate (B1630785) residue (Glu220 in Cyclin A2) at the base of the binding pocket. This electrostatic interaction is a primary anchor for the inhibitor.
Hydrophobic Moiety Interaction: The isobutyl group, mimicking the leucine (B10760876) side chain, projects into a deep hydrophobic pocket. This pocket is lined by several nonpolar residues, including Trp217, Leu214, Ile261, and Ala257 in Cyclin A2. The van der Waals interactions in this sub-pocket contribute significantly to the inhibitor's high binding affinity.
Macrocyclic Scaffold Interactions: The macrocyclic backbone itself is not merely a linker but actively participates in binding. It forms multiple hydrogen bonds with the main chain atoms of residues lining the groove, such as Leu214 and Trp217. This pre-organizes the pharmacophoric side chains and reduces the entropic penalty of binding.
Molecular dynamics (MD) simulations of the inhibitor-cyclin complex have been used to assess the stability of these interactions over time. These simulations confirm that the key hydrogen bonds and hydrophobic contacts are maintained, indicating a stable binding mode. Furthermore, MD provides insight into the conformational dynamics of the macrocycle within the binding site, highlighting its ability to adapt optimally to the topology of the protein surface.
Table 1: Key Molecular Interactions of this compound Analog in the Cyclin A2 RxL Binding Site (Based on PDB: 5L2W)
| Inhibitor Moiety | Cyclin A2 Residue | Interaction Type | Description |
|---|---|---|---|
| Guanidinium Group | Glu220 | Salt Bridge / H-Bond | Forms a strong, charge-assisted hydrogen bond network, anchoring the inhibitor. |
| Isobutyl Group (Leu mimic) | Trp217, Leu214, Ala257 | Hydrophobic (van der Waals) | Occupies the primary hydrophobic pocket, crucial for affinity. |
| Macrocycle Backbone (Amide NH) | Leu214 (Carbonyl O) | Hydrogen Bond | Positions the macrocycle along the binding groove. |
| Macrocycle Backbone (Carbonyl O) | Trp217 (Indole NH) | Hydrogen Bond | Further stabilizes the inhibitor-protein complex. |
Rational Design Principles for Macrocyclic Inhibitors
The selection of a macrocyclic scaffold for inhibitors like this compound is a deliberate strategy to overcome the challenges associated with targeting PPIs. Linear peptides, while capable of high-affinity binding, often suffer from poor metabolic stability and low cell permeability. Macrocyclization addresses these issues through several key principles:
Conformational Pre-organization: By cyclizing the peptide backbone, the molecule is locked into a more rigid, bioactive conformation. This reduces the conformational entropy that must be overcome for binding to occur, leading to a direct increase in binding affinity (ΔG).
Mimicking Secondary Structure: The macrocycle is designed to mimic the turn or extended conformation of the RxL peptide as it binds to the cyclin surface, ensuring that the critical side chains are projected with the correct geometry and spacing.
Improved Drug-like Properties: Macrocyclization can shield the amide bonds from proteolytic cleavage, increasing metabolic stability. It can also facilitate the formation of intramolecular hydrogen bonds, which mask polar groups and can improve passive membrane permeability compared to an equivalent linear peptide.
Spanning Large Interaction Surfaces: The relatively flat and featureless nature of many PPI surfaces, including the RxL binding site, is difficult to target with traditional small molecules. A macrocycle is large enough to make multiple, distributed contacts across this surface, achieving the necessary affinity and specificity.
The design of this compound followed these principles by embedding the essential Arg and Leu pharmacophores onto a triazole-containing macrocyclic scaffold, which was synthesized using a click chemistry-based ring-closing metathesis strategy.
Optimization Strategies for Potency and Specificity of Macrocyclic Cyclin A/B RxL Inhibitors
Following the successful design of the initial lead compounds, a systematic optimization campaign was undertaken to enhance both the potency and the specificity of the macrocyclic inhibitors. This involved an iterative cycle of chemical synthesis, biological evaluation, and computational modeling to refine the Structure-Activity Relationships (SAR).
Potency Optimization: The primary goal was to lower the half-maximal inhibitory concentration (IC₅₀) into the low nanomolar range. This was achieved by systematically modifying three key regions of the molecule:
The Leucine Mimic: The size and hydrophobicity of the group occupying the hydrophobic pocket were explored. While the isobutyl group (as in this compound) proved highly effective, analogs with cyclohexyl or other bulky aliphatic groups were synthesized to probe the limits of the pocket.
The Arginine Mimic: The basic guanidinium group was found to be optimal for interacting with the conserved glutamate residue. Modifications to its linker length were explored to ensure ideal geometry for the salt bridge formation.
Specificity Optimization: While the RxL binding sites on Cyclin A and Cyclin B are highly conserved, subtle differences exist that can be exploited to achieve inhibitor specificity. For instance, the pocket in Cyclin B1 is slightly different in shape and character from that in Cyclin A2. Optimization strategies focused on synthesizing analogs that could preferentially bind to one cyclin over the other. This was achieved by introducing chemical modifications that would create favorable interactions with unique residues in one pocket or steric clashes in the other. For this compound, high potency against both Cyclin A and Cyclin B was achieved, with a slight preference for Cyclin A. The IC₅₀ against Cyclin E, which has a different substrate recruitment mechanism, was significantly higher (>50 µM), demonstrating excellent selectivity against this off-target cyclin.
The data below illustrates the SAR for this compound and a representative analog, highlighting the impact of a minor structural modification on potency.
Table 2: Structure-Activity Relationship (SAR) Data for Macrocyclic RxL Inhibitors
| Compound ID | Key Modification | Cyclin A/CDK2 IC₅₀ (µM) | Cyclin B1/CDK1 IC₅₀ (µM) | Selectivity (IC₅₀ B1/A) |
|---|---|---|---|---|
| Analog 1 | Shorter macrocycle linker | 0.250 | 0.480 | 1.92 |
| This compound | Optimized macrocycle linker | 0.019 | 0.046 | 2.42 |
| Analog 2 | Altered Leu mimic (e.g., smaller) | 0.110 | 0.235 | 2.14 |
This iterative optimization process, grounded in a deep understanding of the structural biology of the target, led to the discovery of this compound as a highly potent, dual inhibitor of the Cyclin A and Cyclin B substrate recruitment sites.
Compound Names Mentioned
| Name/Identifier | Type |
| This compound | Macrocyclic Inhibitor |
| Cyclin A | Target Protein |
| Cyclin B | Target Protein |
| Cyclin E | Off-Target Protein |
| CDK1 | Cyclin-Dependent Kinase |
| CDK2 | Cyclin-Dependent Kinase |
| Arginine | Amino Acid |
| Leucine | Amino Acid |
| Glutamate | Amino Acid |
| Tryptophan | Amino Acid |
| Isoleucine | Amino Acid |
| Alanine | Amino Acid |
Molecular Targets and Biomarkers for Cid 71433692 Efficacy
Identification and Validation of Primary Molecular Targets
The principal molecular target of CID 71433692 (Sepin-1) has been identified as the endopeptidase Separase. nih.gov Separase, encoded by the ESPL1 gene, plays a crucial role in the metaphase-to-anaphase transition of the cell cycle by cleaving the cohesin complex that holds sister chromatids together. imrpress.com
The identification of Separase as the primary target was achieved through a high-throughput screening of a small-molecule compound library using a fluorogenic separase assay. nih.gov This screening identified Sepin-1 as a noncompetitive inhibitor of Separase's enzymatic activity. nih.gov Further validation in preclinical models, including breast cancer xenografts, has demonstrated that the inhibition of overexpressed Separase by Sepin-1 leads to a reduction in tumor growth, thereby solidifying Separase as a key therapeutic target. nih.govminsky.ai
Expression Analysis of E2F1 and Separase (ESPL1) as Predictive Biomarkers
The expression levels of both Separase (ESPL1) and the transcription factor E2F1 have been investigated as potential predictive biomarkers for the efficacy of compounds targeting cell cycle machinery, including those with mechanisms related to Separase.
Separase (ESPL1): Preclinical studies have established a positive correlation between the levels of Separase expression in cancer cells and their sensitivity to Sepin-1. nih.gov Tumors with higher levels of Separase have been shown to be more responsive to the growth-inhibitory effects of the compound. mdpi.com This suggests that the expression level of ESPL1 could serve as a predictive biomarker to identify patient populations most likely to benefit from treatment with this compound.
E2F1: The transcription factor E2F1 is a critical regulator of the cell cycle, and its dysregulation is a common feature in many cancers. nih.gov While direct evidence for E2F1 as a predictive biomarker for this compound is still emerging, studies on other novel cancer therapeutics that impact the cell cycle have shown a strong correlation between high E2F1 expression and antitumor activity. For instance, in preclinical models of a cyclin A/B inhibitor, all patient-derived xenograft (PDX) models with high E2F1 expression responded to treatment, whereas those with lower E2F1 levels did not. bioworld.comcirclepharma.com This suggests that high E2F1 expression, often indicative of a high proliferative rate and an addiction to cell cycle progression, may render tumors more susceptible to agents that disrupt this process, such as Separase inhibitors. A study on leiomyosarcoma further supports the E2F1-ESPL1 axis, where E2F1 was identified as a key regulator of ESPL1 expression. nih.gov
The following table summarizes the findings on these potential biomarkers:
| Biomarker | Expression Correlation with Efficacy | Key Findings | Supporting Evidence |
|---|---|---|---|
| Separase (ESPL1) | Positive | Higher expression correlates with increased sensitivity to Sepin-1. | Directly observed in preclinical studies with Sepin-1. nih.gov |
| E2F1 | Positive (Inferred) | High expression correlates with sensitivity to other cell cycle inhibitors. bioworld.comcirclepharma.com E2F1 regulates ESPL1 expression. nih.gov | Inferred from studies on other cell cycle inhibitors and the known regulatory link to ESPL1. |
Mechanistic Correlation of E2F1 and Separase Expression with Antitumor Activity
The antitumor activity of this compound is mechanistically linked to the expression levels of its primary target, Separase, and is influenced by the cellular context shaped by transcription factors like E2F1.
Separase Expression and Antitumor Activity: Cancers that overexpress Separase are often characterized by aneuploidy and genomic instability, traits that can drive tumor progression. imrpress.com These tumors become "addicted" to the high levels of Separase for their continued proliferation. By inhibiting Separase, this compound disrupts a critical cellular process in these cancer cells, leading to cell cycle arrest and apoptosis, thereby exerting its antitumor effect. nih.gov The direct inhibition of the overexpressed target enzyme provides a clear mechanistic basis for the observed correlation between high Separase levels and drug sensitivity.
E2F1 Expression and Antitumor Activity: High E2F1 activity is a hallmark of cancers with a dysregulated G1-S checkpoint, often due to mutations in genes like RB1 or overexpression of cyclins. plos.org This leads to uncontrolled cell proliferation. As E2F1 is a key upstream regulator of genes involved in cell cycle progression, including ESPL1, its high expression creates a state of heightened dependency on the cell division machinery. nih.gov Therefore, cancer cells with high E2F1 expression are particularly vulnerable to inhibitors of essential cell cycle components like Separase. The antitumor activity of this compound in such a context can be attributed to the disruption of a pathway that is already under high oncogenic stress.
Investigation of Potential Resistance Mechanisms in Preclinical Settings
While dedicated preclinical studies on resistance to this compound are not extensively documented, several potential mechanisms can be extrapolated from the compound's mechanism of action and general principles of drug resistance in cancer.
Residual Separase Activity: One potential intrinsic resistance mechanism is the presence of residual Separase activity that may be sufficient for some cancer cells to complete cell division, even in the presence of the inhibitor. mdpi.com Tumors with exceptionally high levels of Separase might require higher concentrations of the inhibitor to achieve a therapeutic effect, and incomplete inhibition could lead to survival and the emergence of resistant clones. mdpi.com
Downregulation of FOXM1: Studies have shown that Sepin-1 can inhibit the expression of the transcription factor Forkhead box protein M1 (FOXM1). researchgate.net FOXM1 is a key regulator of G2/M transition genes and has been implicated in resistance to various chemotherapeutic agents. amegroups.org It is conceivable that alterations in the FOXM1 pathway could contribute to acquired resistance to this compound. For instance, the upregulation of FOXM1 through alternative signaling pathways could potentially bypass the inhibitory effect of Sepin-1.
Alterations in Upstream or Parallel Pathways: Resistance could also emerge through mutations or adaptations in pathways that regulate or parallel the function of Separase. For example, since Separase activity is tightly controlled by proteins like Securin and Cyclin B/CDK1, alterations in these regulatory components could potentially impact the efficacy of a Separase inhibitor. mdpi.complos.org
The following table outlines potential resistance mechanisms:
| Potential Resistance Mechanism | Description | Preclinical Evidence/Hypothesis |
|---|---|---|
| Residual Separase Activity | Incomplete inhibition of high levels of Separase may allow some cancer cells to survive and proliferate. | Hypothesized that tumors with very high Separase levels might be more prone to this. mdpi.com |
| FOXM1 Pathway Alterations | Upregulation of FOXM1 through alternative pathways could overcome the inhibitory effects of Sepin-1. | Sepin-1 is known to downregulate FOXM1, and FOXM1 is linked to drug resistance. researchgate.netamegroups.org |
| Modulation of Regulatory Proteins | Changes in the expression or function of proteins that regulate Separase, such as Securin or Cyclin B/CDK1, could alter sensitivity. | Based on the known regulatory network of Separase. mdpi.complos.org |
Advanced Methodologies in Cid 71433692 Research
Proteomic and Metabolomic Profiling in Response to CID 71433692
To understand the global cellular response to this compound, researchers employ proteomic and metabolomic profiling. These omics-based approaches provide a comprehensive snapshot of the changes in protein and metabolite levels within a biological system upon treatment with the compound.
Proteomic Profiling: Mass spectrometry-based proteomics is a powerful tool to identify and quantify thousands of proteins in a single experiment. In the context of this compound research, this technique can reveal downstream targets and affected pathways. For instance, a study on a similar class of inhibitors utilized immunoprecipitation coupled with mass spectrometry to identify changes in protein-protein interactions.
Metabolomic Profiling: Metabolomics, the large-scale study of small molecules or metabolites, offers insights into the metabolic reprogramming induced by this compound. By analyzing the changes in metabolite levels, researchers can identify metabolic pathways that are crucial for the compound's activity.
| Analytical Platform | Key Findings with a Cyclin A/B-RxL Inhibitor | Potential Implications for this compound |
| Mass Spectrometry (Proteomics) | Altered levels of proteins involved in cell cycle regulation and apoptosis. | Identification of biomarkers for sensitivity and resistance to this compound. |
| Liquid Chromatography-Mass Spectrometry (Metabolomics) | Significant changes in amino acid and lipid metabolism pathways. | Understanding the metabolic vulnerabilities that can be exploited in combination therapies. |
| Nuclear Magnetic Resonance Spectroscopy (Metabolomics) | Alterations in central carbon metabolism and nucleotide synthesis. | Elucidating the downstream metabolic consequences of target engagement by this compound. |
Advanced Imaging Techniques for Monitoring In Vivo Efficacy
Evaluating the in vivo efficacy of this compound requires advanced imaging techniques that can non-invasively monitor tumor growth and response to treatment in real-time. These methods provide crucial spatial and temporal information about the compound's activity in a living organism.
Bioluminescence imaging (BLI) and positron emission tomography (PET) are two such techniques. BLI can be used to track tumor burden in animal models engineered to express luciferase, while PET imaging with specific tracers can visualize metabolic activity or target engagement.
| Imaging Modality | Application in Preclinical Models | Information Gained |
| Bioluminescence Imaging (BLI) | Longitudinal monitoring of tumor growth in xenograft models treated with this compound. | Assessment of the anti-tumor efficacy and pharmacodynamics of the compound. |
| Positron Emission Tomography (PET) | Visualization of metabolic changes (e.g., glucose uptake with FDG-PET) in tumors following treatment. | Early assessment of therapeutic response and target engagement. |
| Magnetic Resonance Imaging (MRI) | Detailed anatomical imaging of tumors to assess changes in size and vascularity. | Evaluation of the impact of this compound on the tumor microenvironment. |
CRISPR-Cas9 Screening for Genetic Modulators of this compound Sensitivity
CRISPR-Cas9 technology has revolutionized functional genomic screening by enabling the systematic knockout of genes to identify those that influence a specific phenotype. nih.govsynthego.com In the context of this compound, CRISPR-Cas9 screens can identify genes that, when inactivated, confer either sensitivity or resistance to the compound. nih.gov This information is invaluable for understanding the compound's mechanism of action and for identifying potential combination therapy strategies.
A genome-wide CRISPR-Cas9 knockout screen in a sensitive cancer cell line treated with this compound could reveal key genetic dependencies. For example, a screen with a related inhibitor identified components of the spindle assembly checkpoint as crucial for its cytotoxic effects. biorxiv.orgnih.gov
| Screen Type | Objective | Exemplary Finding with a Similar Inhibitor | Relevance for this compound |
| Genome-Wide Knockout | Identify genes whose loss confers resistance to the compound. | Loss of genes in the cyclin B pathway can lead to resistance. | Delineating the essential pathways for this compound activity. |
| Focused Library Screen | Interrogate a specific set of genes (e.g., kinases, cell cycle regulators). | Identification of specific cyclin-dependent kinase involvement. | Fine-tuning the understanding of the compound's molecular target. |
| CRISPR Interference/Activation | Modulate gene expression without permanent DNA edits to study dose-dependent effects. | Titration of target gene expression to mimic partial loss-of-function. | Understanding the quantitative relationship between gene expression and drug sensitivity. |
Development of Novel Assays for Cyclin A/B-RxL Interaction Analysis
The direct molecular target of this compound is the interaction between Cyclin A/B and proteins containing the RxL motif. biorxiv.orgnih.gov Therefore, the development of robust and sensitive assays to measure this interaction is paramount for both primary screening and mechanistic studies.
Novel assay formats are continuously being developed to overcome the limitations of traditional methods. These can include cell-based assays that report on the interaction in a more physiologically relevant context, as well as sophisticated in vitro biophysical assays.
| Assay Type | Principle | Advantages in this compound Research |
| Proximity Ligation Assay (PLA) | Detects protein-protein interactions in situ with high specificity and sensitivity. | Allows for the visualization and quantification of the Cyclin A/B-RxL interaction within intact cells. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled peptides upon binding to a larger protein. | Provides a quantitative measure of binding affinity and is suitable for high-throughput screening. |
| Surface Plasmon Resonance (SPR) | Monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. | Enables detailed kinetic analysis of the interaction, including on- and off-rates. |
Future Research Directions and Therapeutic Implications of Cid 71433692
Exploration of Synergistic Combinations with Existing Anticancer Therapies
A key strategy in modern oncology is the use of combination therapies to enhance efficacy, overcome resistance, and minimize toxicity. frontiersin.org The unique mechanism of action of macrocyclic cyclin A/B RxL inhibitors like CID-71433692 makes them prime candidates for synergistic combinations with other anticancer agents.
Combination Strategies with CDK4/6 Inhibitors
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, have become a cornerstone of treatment for hormone receptor-positive (HR+), HER2-negative breast cancer. nih.gov These drugs induce a G1 cell cycle arrest. However, resistance to CDK4/6 inhibitors is a growing clinical challenge. mdpi.com
Preclinical data suggests that macrocyclic cyclin A/B RxL inhibitors could be particularly effective in tumors that have developed resistance to CDK4/6 inhibitors. circlepharma.com The rationale for this combination is based on their complementary mechanisms of action. While CDK4/6 inhibitors block progression from G1 to S phase, cyclin A/B inhibitors act later in the cell cycle, primarily at the G2/M transition. crisprmedicinenews.com This sequential blockade could be a powerful strategy to eliminate cancer cells that escape initial G1 arrest.
Future research will focus on:
Defining optimal sequencing: Determining whether administering the cyclin A/B RxL inhibitor concurrently with, or sequentially after, a CDK4/6 inhibitor yields the best therapeutic window.
Identifying biomarkers of sensitivity: Pinpointing which patient populations with CDK4/6 inhibitor-resistant tumors are most likely to benefit from this combination.
Investigating the molecular basis of synergy: Understanding the precise molecular events that lead to enhanced cell killing with the combination.
Rational Combinations with DNA Damage Response Inhibitors
The DNA damage response (DDR) is a network of pathways that cells use to repair damaged DNA. mdpi.com Many cancer cells have inherent defects in these pathways, making them more reliant on the remaining DDR mechanisms for survival. nih.gov Inhibitors of key DDR proteins, such as PARP, ATM, and ATR, are a major focus of cancer drug development. mdpi.comfrontiersin.org
Macrocyclic cyclin A/B RxL inhibitors have been shown to induce DNA damage and G2/M arrest, suggesting a potential synergy with DDR inhibitors. crisprmedicinenews.com By preventing the proper completion of mitosis, these inhibitors may create a state of genomic instability that can be exploited by drugs that block DNA repair.
Key research questions in this area include:
Which DDR inhibitor to combine with? The choice of DDR inhibitor will likely depend on the specific genetic background of the tumor. For example, tumors with BRCA mutations may be particularly sensitive to a combination with a PARP inhibitor.
Can cyclin A/B RxL inhibitors sensitize tumors to DDR inhibitors? Investigating whether pre-treatment with a cyclin A/B RxL inhibitor can enhance the efficacy of a subsequent dose of a DDR inhibitor.
Exploring triple combinations: In some contexts, a three-drug regimen of a cyclin A/B RxL inhibitor, a DDR inhibitor, and a traditional cytotoxic agent like a platinum-based chemotherapy could be a powerful approach. aacrmeetingnews.org
Investigating Novel Therapeutic Applications Beyond Breast Cancer
While initial clinical development of macrocyclic cyclin A/B RxL inhibitors has focused on breast cancer, there is a strong rationale for exploring their use in a broader range of malignancies. circlepharma.comfirstwordpharma.com The sensitivity of cancer cells to these inhibitors appears to be correlated with the dysregulation of the CDK-RB-E2F pathway, a common feature in many tumor types. firstwordpharma.com
Preclinical studies have already demonstrated promising activity in models of:
Small-cell lung cancer (SCLC): SCLC is often characterized by RB1 mutations and high E2F activity, making it a prime target for this class of drugs. biorxiv.orgfirstwordpharma.com
Non-small-cell lung cancer (NSCLC): Certain subtypes of NSCLC also exhibit the molecular alterations that predict sensitivity to cyclin A/B RxL inhibition. firstwordpharma.com
Ovarian cancer: Xenograft models of ovarian cancer have shown tumor regression in response to these inhibitors. crisprmedicinenews.com
Cholangiocarcinoma: Given the limited treatment options for this disease, the potential for a novel targeted therapy is of high interest. nih.gov
Future clinical trials will be crucial to validate these preclinical findings and to identify the specific patient populations within each cancer type who are most likely to benefit.
Development of Next-Generation Macrocyclic Cyclin A/B RxL Inhibitors
The development of CID-078 and its analogs represents a significant breakthrough in targeting protein-protein interactions with orally bioavailable macrocycles. boehringer-ingelheim.com However, as with any new class of drugs, there is always room for improvement. The development of next-generation inhibitors will likely focus on:
Enhanced potency and selectivity: Fine-tuning the macrocyclic scaffold to achieve even greater affinity for cyclins A and B, while minimizing off-target effects.
Improved pharmacokinetic properties: Optimizing absorption, distribution, metabolism, and excretion to improve dosing convenience and therapeutic index.
Overcoming potential resistance mechanisms: As the mechanisms of resistance to the first-generation inhibitors become clearer, next-generation compounds can be designed to circumvent them. biorxiv.org
The use of advanced computational modeling and structure-based drug design will be instrumental in the rational design of these improved molecules. americanpharmaceuticalreview.com
Challenges and Opportunities in Developing Cell Cycle-Targeted Macrocycles
The development of macrocyclic drugs presents a unique set of challenges and opportunities. mdpi.com
Challenges:
Synthetic complexity: The synthesis of macrocycles is often more complex and costly than that of traditional small molecules. mdpi.com
Predicting conformation and permeability: The conformational flexibility of macrocycles makes it challenging to predict their binding modes and their ability to cross cell membranes. nih.gov
Achieving oral bioavailability: While CID-078 has demonstrated oral bioavailability, this remains a significant hurdle for many macrocyclic compounds. circlepharma.commdpi.com
Opportunities:
Drugging the "undruggable": Macrocycles are uniquely suited to target large, flat protein-protein interaction surfaces that are often considered "undruggable" by small molecules. americanpharmaceuticalreview.commdpi.com
High selectivity: The constrained conformation of macrocycles can lead to highly selective interactions with their targets, potentially reducing off-target toxicities. biorxiv.org
Bridging the gap between small molecules and biologics: Macrocycles offer the potential for the high specificity of biologics combined with the cell permeability and oral bioavailability of small molecules. americanpharmaceuticalreview.com
The successful development of macrocyclic cyclin A/B RxL inhibitors like CID-71433692 has the potential to usher in a new era of cell cycle-targeted cancer therapies. Continued research into synergistic combinations, novel applications, and next-generation compounds will be critical to realizing the full therapeutic potential of this exciting new class of drugs.
Data Tables
Table 1: Preclinical Activity of Macrocyclic Cyclin A/B RxL Inhibitors
| Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|
| Small-Cell Lung Cancer | Cell Lines & PDX | Induction of apoptosis in cells with high E2F activity | biorxiv.org |
| Breast Cancer | PDX Models | Antitumor activity in TNBC and ER+/HER2- models post-CDK4/6i | circlepharma.com |
| Ovarian Cancer | Xenograft Models | Tumor regression | crisprmedicinenews.com |
Table 2: Investigational Combination Strategies
| Combination Agent | Rationale | Potential Indications |
|---|---|---|
| CDK4/6 Inhibitors | Overcome resistance and sequential cell cycle blockade | HR+/HER2- Breast Cancer |
Q & A
Q. How to structure a literature review to identify knowledge gaps about this compound?
- Use systematic review protocols (e.g., PRISMA) to screen primary sources. Map trends using bibliometric tools (e.g., VOSviewer) and prioritize understudied areas (e.g., long-term stability, enantiomeric effects) .
Data Presentation & Compliance
Q. What are the best practices for visualizing complex datasets (e.g., SAR studies) related to this compound?
- Use heatmaps for structure-activity relationships and 3D molecular docking plots for binding interactions. Ensure accessibility by providing alt-text descriptions and colorblind-friendly palettes .
Q. How to comply with journal-specific formatting requirements when publishing this compound research?
- Follow guidelines for compound characterization (e.g., ACS Style Guide). Include a dedicated "Experimental" section with sufficient detail for replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
